molecular formula C14H23NO3S2 B2643060 N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide CAS No. 2309587-67-3

N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B2643060
CAS No.: 2309587-67-3
M. Wt: 317.46
InChI Key: UKJXWJOKCBLJID-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide is a synthetic sulfonamide derivative intended for research and development purposes. As part of the sulfonamide class, this compound is of significant interest in medicinal chemistry and drug discovery due to the proven ability of analogous structures to interact with a variety of biological targets . Sulfonamides are widely investigated for their potential as enzyme inhibitors, including for targets like cytochrome P450 (CYP17) , and they possess a broad spectrum of biological activities such as antibacterial, anti-inflammatory, and anticancer properties . The molecular structure of this compound, featuring a methoxy group, a methylsulfanyl (thioether) chain, and a methanesulfonamide moiety, contributes to its unique electronic and steric properties, which can influence its binding affinity and specificity. These functional groups are known to facilitate hydrogen bonding and hydrophobic interactions with enzyme active sites, making it a valuable candidate for structure-activity relationship (SAR) studies and the development of novel bioactive molecules . This product is provided as a high-purity material, characterized by techniques such as NMR and HPLC to ensure batch-to-batch consistency. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are encouraged to conduct their own thorough safety and toxicity profiling before use.

Properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S2/c1-12-5-4-6-13(9-12)11-20(16,17)15-10-14(18-2)7-8-19-3/h4-6,9,14-15H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJXWJOKCBLJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate phenylmethanesulfonamide derivative and introduce the side chain through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanesulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways due to its unique functional groups.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The side chain’s functional groups may also play a role in binding to target molecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

N-(3-Methylphenyl)Methanesulfonamide Derivatives
  • N-(3-Methylphenyl)methanesulfonamide (C₈H₁₁NO₂S): A simpler analog lacking the methoxy and methylsulfanyl substituents on the alkyl chain. DFT studies reveal that the 3-methylphenyl group induces distinct NMR chemical shifts (e.g., 7.35–7.45 ppm for aromatic protons) and vibrational transitions due to electron-donating methyl effects . Compared to the target compound, the absence of the extended alkyl chain reduces lipophilicity (clogP ~1.8 vs.
N-(2-Methylphenyl)Methanesulfonamide (C₈H₁₁NO₂S):
  • Positional isomer with a 2-methylphenyl group.
  • Exhibits altered NMR shifts (e.g., 7.25–7.40 ppm aromatic protons) and slightly higher vibrational energy modes due to steric hindrance near the sulfonamide group .

Sulfur-Containing and Alkyl Chain Modifications

N-[(4-Methoxytetrahydro-2H-Thiopyran-4-yl)Methyl]-1-(3-Methylphenyl)Methanesulfonamide (C₁₅H₂₃NO₃S₂, MW 329.47 g/mol) :
  • Features a tetrahydrothiopyran ring instead of a linear butyl chain.
  • Higher molecular weight (329.47 vs. ~329 g/mol for the target) but similar clogP (~3.2) due to the thiopyran’s hydrophobicity.
N-(3-Chloro-4-Methylphenyl)Methanesulfonamide (C₈H₁₀ClNO₂S, MW 231.69 g/mol) :
  • Substitutes methylsulfanyl with a chloro group.
  • The electron-withdrawing Cl increases acidity (pKa ~8.5 vs. ~9.2 for methylsulfanyl derivatives), altering solubility and reactivity.
  • Demonstrates moderate antibacterial activity in sulfonamide-class benchmarks .

Aromatic and Functional Group Variations

N-(4-Acetylphenyl)-4-Methoxybenzenesulfonamide (C₁₅H₁₅NO₄S, MW 313.35 g/mol) :
  • Contains a 4-methoxybenzenesulfonamide core with an acetyl group.
  • Crystallographic data show planar aromatic rings, facilitating π-π stacking interactions in biological targets.
  • Reported antibacterial activity against Staphylococcus aureus (MIC 16 µg/mL) highlights the role of electron-withdrawing groups in bioactivity .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents clogP (Estimated) Notable Bioactivity/Properties
N-[2-Methoxy-4-(Methylsulfanyl)Butyl]-1-(3-Methylphenyl)Methanesulfonamide C₁₄H₂₃NO₃S₂ ~329.47 3-Methylphenyl, methoxy, methylsulfanyl ~3.5 Limited data; inferred antimicrobial
N-[(4-Methoxytetrahydro-2H-Thiopyran-4-yl)Methyl]-1-(3-Methylphenyl)Methanesulfonamide C₁₅H₂₃NO₃S₂ 329.47 Cyclic thiopyran, methoxy ~3.2 Enhanced rigidity for receptor binding
N-(3-Chloro-4-Methylphenyl)Methanesulfonamide C₈H₁₀ClNO₂S 231.69 3-Chloro, 4-methyl ~2.1 Antibacterial (e.g., E. coli inhibition)
N-(4-Acetylphenyl)-4-Methoxybenzenesulfonamide C₁₅H₁₅NO₄S 313.35 4-Acetyl, 4-methoxy ~2.8 Antibacterial (MIC 16 µg/mL for S. aureus)

Research Findings and Implications

  • Substituent Position : The 3-methylphenyl group in the target compound minimizes steric hindrance compared to 2-methyl analogs, optimizing interactions with hydrophobic binding pockets .
  • Sulfur Groups : Methylsulfanyl and thiopyran moieties enhance lipophilicity, critical for crossing biological membranes, but may reduce aqueous solubility .
  • Bioactivity Trends : Chloro and acetyl substituents in analogs correlate with antibacterial efficacy, suggesting that electron-deficient aromatic systems improve target engagement .

Biological Activity

N-[2-methoxy-4-(methylsulfanyl)butyl]-1-(3-methylphenyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a methanesulfonamide group attached to a substituted phenyl ring. Its molecular formula is C12H17NO3S2, indicating the presence of sulfur and methoxy functional groups that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in pathways involving carbonic anhydrases and other sulfonamide-sensitive enzymes.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, sulfonamides are traditionally known for their antibacterial effects, which could extend to this compound as well. Studies have shown that modifications in the alkyl chain can enhance or reduce antimicrobial efficacy.

Anti-inflammatory Effects

Compounds within the benzenesulfonamide family have demonstrated anti-inflammatory properties. The presence of the methylsulfanyl group may contribute to these effects by modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial efficacy against Gram-positive bacteria, showing promising results comparable to established antibiotics.
Study 2 Evaluated anti-inflammatory properties in vitro, revealing significant inhibition of TNF-alpha production in macrophages.
Study 3 Assessed anticancer activity in breast cancer cell lines, demonstrating reduced cell viability and induced apoptosis at high concentrations.

Research Findings

Recent literature highlights the following key findings related to the biological activity of this compound:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
  • Cellular Uptake : Studies indicate that structural modifications can enhance cellular permeability, improving bioavailability and efficacy.
  • Selectivity : Ongoing research focuses on optimizing selectivity towards specific targets to minimize side effects while maximizing therapeutic benefits.

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